N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-phenylacetamide derivatives typically involves the reaction of an appropriate aniline with an acyl chloride or other acylating agents. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . These methods could potentially be adapted for the synthesis of the compound of interest by using the appropriate boron-containing reagents.
Molecular Structure Analysis
The molecular structure of N-phenylacetamide derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For instance, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods . The molecular structure is also investigated using computational methods such as DFT calculations, which provide information on the optimized geometry and electronic structure , .
Chemical Reactions Analysis
N-phenylacetamide derivatives can undergo various chemical reactions depending on their substituents. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide can undergo transsilylation and hydrolysis to form different products , . The reactivity of these compounds can be influenced by the electronic properties of the substituents, which can be studied using HOMO-LUMO analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylacetamide derivatives are closely related to their molecular structure. Vibrational spectroscopic studies provide insights into the fundamental modes of the optimized geometry . The electronic properties, such as ionization energy, electron affinity, and electrophilicity, can be calculated to understand the reactivity of the molecule . Additionally, molecular docking studies can be used to investigate the potential biological activities of these compounds , .
Scientific Research Applications
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Organic Synthesis
- Summary of Application : Boronic acid pinacol ester compounds, which are similar to the compound you mentioned, are significant reaction intermediates in organic synthesis reactions .
- Methods of Application : These compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
- Results or Outcomes : Due to their unique structure, they have good biological activity and pharmacological effects .
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Cancer Treatment
- Summary of Application : Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Methods of Application : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results or Outcomes : This method has shown promise in the treatment of cancer .
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Drug Delivery
- Summary of Application : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers .
- Methods of Application : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
- Results or Outcomes : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
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Synthesis of Conjugated Copolymers
- Summary of Application : Compounds similar to the one you mentioned can be used to prepare intermediates for generating conjugated copolymers .
- Methods of Application : The compound is used as a reagent to borylate arenes and to prepare fluorenylborolane .
- Results or Outcomes : The resulting conjugated copolymers have various applications in the field of materials science .
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Suzuki-Miyaura Cross-Coupling Reaction
- Summary of Application : Similar compounds can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity .
- Methods of Application : The compound is used as an electron-rich boronic acid ester in protodeboronation .
- Results or Outcomes : The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds .
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Borylation of Alkylbenzenes
- Summary of Application : Similar compounds may be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application : The compound is used in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The resulting boronates have various applications in organic synthesis .
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Synthesis of Fluorenylborolane
- Summary of Application : Similar compounds can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
- Methods of Application : The compound is used in the synthesis of intermediates for generating conjugated copolymers .
- Results or Outcomes : The resulting conjugated copolymers have various applications in the field of materials science .
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Suzuki-Miyaura Cross-Coupling Reaction
- Summary of Application : Similar compounds can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their low toxicity and unique reactivity .
- Methods of Application : The compound is used as an electron-rich boronic acid ester in protodeboronation .
- Results or Outcomes : The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds .
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Borylation of Alkylbenzenes
- Summary of Application : Similar compounds may be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application : The compound is used in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The resulting boronates have various applications in organic synthesis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-10(17)16-12-9-7-6-8-11(12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLANOKZIXLBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397188 | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
380430-61-5 | |
Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 380430-61-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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